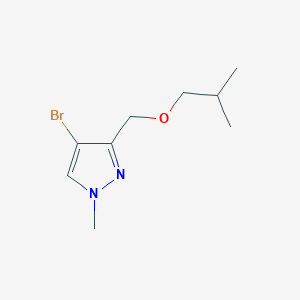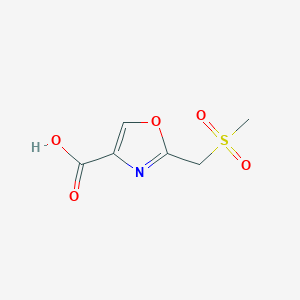
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a role in the inflammatory response and the production of prostaglandins and leukotrienes, respectively. Therefore, this compound may have potential anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have inhibitory effects on certain enzymes, as previously mentioned. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential inhibitory effects on certain enzymes. This may make it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells. Therefore, caution must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound may be studied further for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of this compound may be studied further to gain a better understanding of its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol in the presence of a catalyst such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)
